Ethyl 6-oxohex-2-enoate
Description
Ethyl 6-oxohex-2-enoate (molecular formula: C₈H₁₂O₃) is an α,β-unsaturated ester characterized by a conjugated double bond at the 2nd position and a ketone group at the 6th carbon. Its structure combines the reactivity of an enoate (due to the double bond) with the electrophilic nature of a ketone, making it a versatile intermediate in organic synthesis.
Synthesis: A key route involves the Claisen rearrangement of methyl vinyl glycolate (MVG) with triethyl orthoacetate, yielding this compound as a product . This method highlights its utility in constructing complex carbon skeletons for pharmaceuticals and bioactive molecules.
Applications: The compound is pivotal in synthesizing anti-cancer agents, histone deacetylase (HDAC) inhibitors, and multi-target enzyme inhibitors due to its ability to participate in conjugate additions, cyclizations, and sigmatropic rearrangements .
Properties
CAS No. |
71778-55-7 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
ethyl 6-oxohex-2-enoate |
InChI |
InChI=1S/C8H12O3/c1-2-11-8(10)6-4-3-5-7-9/h4,6-7H,2-3,5H2,1H3 |
InChI Key |
AERNDGQPWSLYDI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCCC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 6-oxohex-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion, formed by deprotonating a β-keto ester, reacts with an alkyl halide in an S_N2 reaction to form the desired ester . This reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion .
Industrial Production Methods: Industrial production of this compound often involves the use of zeolite catalysts for the degradation of mono- and disaccharides. This method is advantageous due to its efficiency and the ability to produce the compound at a lower cost .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-oxohex-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the ester group.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxohex-2-enoate has a wide range of applications in scientific research:
Biology: The compound is used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.
Mechanism of Action
The mechanism of action of ethyl 6-oxohex-2-enoate involves its interaction with various molecular targets and pathways:
Enolate Formation: The compound can form enolate ions, which are highly reactive intermediates in many organic reactions.
Nucleophilic Attack: The enolate ion can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds.
Pathways: The compound participates in pathways involving ester hydrolysis, oxidation, and reduction reactions.
Comparison with Similar Compounds
Structural Analogues with Varied Functional Groups
Ethyl 6-oxohex-2-enoate can be compared to esters with modified functional groups or substituents. Key examples include:
| Compound Name | Structural Features | Reactivity/Applications | Reference |
|---|---|---|---|
| Ethyl 6-oxohexanoate | Saturated backbone; ketone at C6 | Less reactive; used in HDAC inhibitors | |
| Ethyl 6-chloro-6-oxohexanoate | Chlorine substituent at C6 | Enhanced electrophilicity; halogenated intermediates | |
| Ethyl 4-oxohex-2-enoate | Ketone at C4; double bond at C2 | Altered regioselectivity in cycloadditions | |
| Methyl 3-methyl-6-oxohex-2-enoate | Methyl group at C3; same double bond/ketone | Increased steric effects; niche synthesis |
Key Observations :
- The double bond in this compound enhances its reactivity in conjugate additions compared to saturated analogues like ethyl 6-oxohexanoate.
- Substituent position (e.g., ketone at C4 vs. C6) drastically alters reaction pathways. For example, ethyl 4-oxohex-2-enoate favors cyclization at C4, while this compound enables C6-centered reactivity .
Halogenated and Aromatic Derivatives
Halogen or aromatic substitutions significantly influence biological activity and synthetic utility:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| Ethyl 6-(1-naphthyl)-6-oxohexanoate | Naphthyl group at C6 | Enhanced antimicrobial activity | |
| Ethyl 6-(4-chloro-2-methoxyphenyl)-6-oxohexanoate | Chloro and methoxy substitutions | Anti-inflammatory potential | |
| Ethyl 6-(3,4-dichlorophenyl)-6-oxohexanoate | Dichlorophenyl group at C6 | Improved target binding affinity |
Key Observations :
- Aromatic substituents (e.g., naphthyl or chlorophenyl groups) enhance interactions with biological targets, improving antimicrobial or anti-inflammatory properties .
- Halogen atoms (Cl, Br) increase electrophilicity and stability, making these derivatives valuable in drug design.
Analogues with Varied Ester Groups or Backbone Modifications
Modifications to the ester moiety or carbon chain length alter physicochemical properties:
Key Observations :
- Ester group variation (ethyl vs. methyl) affects solubility and volatility. Methyl esters are often more volatile, suitable for fragrance applications .
- Double bond position (C2 vs. C3) changes conjugation effects, influencing reactivity in Diels-Alder or nucleophilic additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
